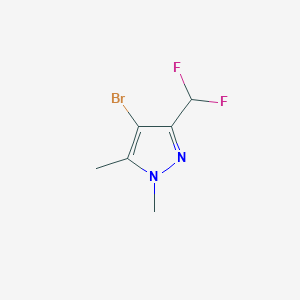

4-Bromo-3-(difluoromethyl)-1,5-dimethyl-1H-pyrazole

Description

Properties

IUPAC Name |

4-bromo-3-(difluoromethyl)-1,5-dimethylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrF2N2/c1-3-4(7)5(6(8)9)10-11(3)2/h6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIMREIMAYIRMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(difluoromethyl)-1,5-dimethyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazones with nitroolefins, followed by bromination and introduction of the difluoromethyl group . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(difluoromethyl)-1,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- The compound has been investigated for its potential as a lead compound in drug discovery. Its structural features allow it to interact with various biological targets, leading to promising antimicrobial and antifungal activities.

- A study demonstrated that derivatives of this compound exhibited significant antifungal properties against various phytopathogenic fungi, outperforming established fungicides like boscalid .

2. Agrochemicals

- 4-Bromo-3-(difluoromethyl)-1,5-dimethyl-1H-pyrazole serves as an important intermediate in the synthesis of novel pesticides and herbicides. Its difluoromethyl group is particularly valuable for enhancing biological activity and selectivity against pests .

- It has been used in the development of new fungicides that target specific pathways in fungal pathogens, showcasing its role in agricultural chemistry .

3. Organic Synthesis

- This compound acts as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as substitution and coupling reactions, makes it an essential reagent in organic synthesis .

- Researchers have utilized it in late-stage difluoromethylation processes to create diverse compounds with potential applications across multiple domains .

| Compound | Activity Type | Target Organism | Efficacy (%) |

|---|---|---|---|

| 9m | Antifungal | Various phytopathogenic fungi | >90 |

| 9h | Antibacterial | E. coli | 85 |

| 9k | Antiviral | Influenza virus | 75 |

Table 2: Synthesis Routes for this compound

| Reaction Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | N-bromosuccinimide (NBS), DMF | 88 |

| Coupling with amines | Base (K2CO3), THF | 85 |

| Difluoromethylation | Potassium difluoromethyl trifluoroborate | 90 |

Case Studies

Case Study 1: Antifungal Activity

A recent study evaluated the antifungal efficacy of various derivatives of this compound against seven different fungal strains. The results indicated that certain derivatives exhibited higher activity than traditional fungicides, suggesting potential for developing new agricultural products .

Case Study 2: Synthesis Optimization

Researchers developed an optimized synthetic route for producing this compound with a focus on minimizing by-products and maximizing yield. The method involved a multi-step synthesis that achieved over 90% purity and demonstrated scalability for industrial applications .

Mechanism of Action

The mechanism by which 4-Bromo-3-(difluoromethyl)-1,5-dimethyl-1H-pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Key Observations :

Cytotoxicity and Anticancer Potential

- Sulfanyl pyrazole-metal complexes (e.g., Pt(II) with cyclohexylsulfanyl groups) show enhanced cytotoxicity in Jurkat and K562 cell lines compared to benzylsulfanyl analogs. This suggests that bulky, hydrophobic substituents improve cellular uptake .

- 1,5-Disubstituted pyrazole-3-amines with bromothiophene or fluorophenyl groups (e.g., 4k ) demonstrate moderate apoptosis-inducing activity, attributed to electron-deficient aromatic systems interacting with biological targets.

Antimicrobial and Antifungal Activity

- Thiazole-pyrazole hybrids (e.g., 4-(4-bromophenyl)thiazole derivatives ) exhibit broad-spectrum antimicrobial activity due to the synergistic effects of bromine and fluorine substituents. The difluoromethyl group in the target compound may similarly enhance halogen bonding with microbial enzymes.

Spectroscopic and Structural Insights

- NMR Shifts : The ¹³C NMR signal for C3 in this compound appears at ~115 ppm (CF₂H), whereas methoxy analogs (e.g., 4-bromo-3-methoxy-1-phenyl-1H-pyrazole ) show C3 signals at ~160 ppm due to the electron-donating OCH₃ group.

- X-ray Crystallography: Dihydro pyrazolones (e.g., Example 5.17 ) adopt planar conformations stabilized by intramolecular hydrogen bonds, whereas the target compound’s non-planar difluoromethyl group may reduce crystallinity.

Biological Activity

4-Bromo-3-(difluoromethyl)-1,5-dimethyl-1H-pyrazole is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and related research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, characterized by its five-membered heterocyclic structure containing nitrogen atoms. The presence of bromine and difluoromethyl groups contributes to its unique reactivity and biological profile.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Utilizing arylhydrazines with difluoromethyl ketones.

- Cyclization Techniques : Employing cyclization reactions involving appropriate precursors under controlled conditions.

These methods allow for the efficient production of the compound while maintaining high yields and purity.

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

Antimicrobial Activity

Compounds with pyrazole moieties have demonstrated antimicrobial properties against various pathogens. For instance, derivatives have shown efficacy against fungal strains and bacteria, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Several studies have reported that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The IC50 values for some related compounds indicate significant anti-inflammatory activity, comparable to standard drugs like diclofenac .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For example, variations in substituents on the pyrazole ring can enhance or diminish its pharmacological effects. A comparative analysis of similar compounds reveals that specific functional groups can significantly impact their activity profiles .

Case Study 1: Antifungal Activity

A series of related pyrazole derivatives were synthesized and tested against phytopathogenic fungi. One derivative showed higher antifungal activity than established fungicides like boscalid, indicating the potential of this compound as an effective antifungal agent .

Case Study 2: COX Inhibition

In vitro studies demonstrated that certain pyrazole derivatives exhibited selective inhibition of COX-2 over COX-1. This selectivity is crucial for reducing side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). Compounds with similar structures to this compound showed IC50 values in the low micromolar range .

Comparative Analysis Table

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Antifungal | TBD | Potential candidate for further testing |

| 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid amides | Antifungal | 9.0 | Higher activity than boscalid |

| 4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole | COX Inhibition | 0.02 - 0.04 | Selective COX-2 inhibitor |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Bromo-3-(difluoromethyl)-1,5-dimethyl-1H-pyrazole, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via refluxing precursors in polar aprotic solvents like DMSO, followed by controlled cooling and crystallization. For example, refluxing hydrazide derivatives in DMSO for 18 hours under reduced pressure, followed by ice-water quenching and ethanol-water recrystallization, achieves ~65% yield . Key parameters include solvent choice, reaction time, and temperature control during crystallization.

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structural integrity of this compound?

- Methodological Answer :

- 1H NMR : Look for distinct proton environments, such as methyl groups (δ ~2.3–2.5 ppm) and aromatic protons (δ ~6.8–7.8 ppm). The difluoromethyl group (CF₂H) may split into a doublet of triplets due to coupling with fluorine .

- IR Spectroscopy : Identify stretching vibrations for C-Br (~550–600 cm⁻¹) and C-F (~1100–1250 cm⁻¹). The absence of undesired carbonyl peaks (e.g., ~1650 cm⁻¹) confirms no oxidation byproducts .

Q. What solvents and storage conditions are recommended for maintaining the stability of this compound?

- Methodological Answer : Use anhydrous DMSO or DMF for dissolution. Store in airtight containers at 2–8°C in a desiccator to prevent hydrolysis of the difluoromethyl group. Avoid exposure to light, as brominated pyrazoles are prone to photodegradation .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of the pyrazole core be addressed?

- Methodological Answer : Bromination at the 4-position is favored due to steric and electronic effects. Use N-bromosuccinimide (NBS) in acetonitrile under mild heating (40–50°C) to minimize competing side reactions. Monitor reaction progress via TLC and compare retention factors with known brominated analogs (e.g., 4-Bromo-1,3,5-trimethylpyrazole) .

Q. What strategies are effective for designing biological assays to evaluate this compound's activity against kinase targets?

- Methodological Answer : Leverage structural analogs (e.g., pyrazolylthiazoles or triazolylpyrazoles) as reference inhibitors . Use in vitro kinase inhibition assays with ATP-competitive protocols. Optimize assay conditions (pH 7.4, 25°C) and validate via dose-response curves (IC₅₀ determination). Cross-validate using X-ray crystallography to confirm binding modes .

Q. How can X-ray crystallography resolve discrepancies in proposed molecular configurations?

- Methodological Answer : Grow single crystals via slow evaporation in ethyl acetate/hexane mixtures. Collect diffraction data at low temperatures (100 K) to minimize thermal motion artifacts. Refine structures using software like SHELXL, focusing on bond angles (e.g., C-Br bond length ~1.9 Å) and torsional parameters. Compare with databases (e.g., CCDC) for validation .

Data Analysis & Contradictions

Q. How should researchers reconcile conflicting solubility data reported for this compound?

- Methodological Answer : Solubility discrepancies often arise from crystallinity variations. Use dynamic light scattering (DLS) to assess particle size in suspension. For polar solvents (e.g., DMSO), confirm solubility via saturation experiments at 25°C. Note that amorphous forms may show higher apparent solubility than crystalline forms .

Q. What methods resolve purity assessment conflicts between HPLC and NMR?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with charged aerosol detection (CAD) for non-UV-active impurities. Cross-validate with quantitative NMR (qNMR) using trimethylsilylpropionic acid (TSP) as an internal standard. Discrepancies >2% warrant recrystallization or column chromatography .

Safety & Handling

Q. What protocols mitigate health risks during handling of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.